N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide is a synthetic small molecule characterized by a piperidine core modified with a methanesulfonamide group at the 4-position and an indole-2-carbonyl moiety at the 1-position. The indole ring system is a privileged structure in medicinal chemistry, often associated with receptor-binding interactions (e.g., serotonin receptors, kinase inhibition).
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)17-12-6-8-18(9-7-12)15(19)14-10-11-4-2-3-5-13(11)16-14/h2-5,10,12,16-17H,6-9H2,1H3 |
InChI Key |
ITWXGKMQVCEISI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted sulfonamides .
Scientific Research Applications
Therapeutic Applications
Cancer Treatment:
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide has shown promise in targeting specific cancer pathways. Research indicates that compounds with similar structures can inhibit the Hedgehog signaling pathway, which is crucial in various malignancies, including basal cell carcinoma and medulloblastoma. For example, a related indole derivative demonstrated the ability to overcome drug resistance in Hedgehog-dependent cancers by inhibiting Smoothened (SMO) activity, suggesting that this compound may have similar applications in oncology .
Neurological Disorders:
The compound's structural features suggest potential interactions with neurotransmitter systems. Indole derivatives are known to influence serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Therefore, this compound could be investigated for its effects on conditions such as depression or anxiety .
Biochemical Mechanisms
The mechanism of action for this compound likely involves modulation of key signaling pathways. The compound's ability to interact with SMO suggests a role in inhibiting aberrant cellular proliferation associated with cancer. Additionally, its structure may allow it to cross the blood-brain barrier, making it a candidate for neurological applications.
Case Studies and Research Findings
Case Study 1: Cancer Resistance
In a study examining drug resistance in medulloblastoma, an analog of this compound was found to maintain inhibitory activity against the Smo D477H mutant, which is associated with resistance to traditional therapies like vismodegib. This finding underscores the potential of this compound in developing new treatment strategies for resistant cancer types .
Case Study 2: Neuropharmacology
Research into related indole compounds has shown their effectiveness in modulating serotonergic pathways, suggesting that this compound could be beneficial in treating mood disorders. Studies have indicated that these compounds can enhance serotonin receptor activity, leading to improved mood and reduced anxiety symptoms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methanesulfonamide group can improve its solubility and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperidine- and sulfonamide-containing derivatives. Below is a comparative analysis based on substituents, pharmacological relevance, and synthetic routes.
Table 1: Structural Comparison
| Compound Name | Key Structural Features | Similarity Score* |
|---|---|---|
| N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide (Target) | Indole-2-carbonyl, methanesulfonamide, piperidine | — |
| N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide | Indole-5-yl, ethanesulfonamide, methyl-piperidine | 0.85† |
| 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | Piperidine-4-amine, methanesulfonamide | 0.98 |
| N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide | Pyridinyl-ethyl, phenyl-carbonyl, methanesulfonamide | 0.70 |
*Similarity scores derived from molecular fingerprint comparisons (Tanimoto coefficient) .
†Estimated based on substituent divergence.
Key Observations:
Indole Positional Isomerism :
- The target compound’s indole-2-carbonyl group differs from N-methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide (indole-5-yl substitution). Indole-2-substituted derivatives often exhibit stronger π-π stacking in enzyme active sites, whereas indole-5-substituted analogs may favor solubility due to reduced steric hindrance .
Piperidine Modifications :
- 1-(Methylsulfonyl)piperidin-4-amine hydrochloride () lacks the indole system but retains the sulfonamide-piperidine motif, simplifying synthesis while sacrificing target specificity .
Heteroaromatic Diversity :
- The pyridinyl-ethyl group in ’s compound replaces the indole, introducing basic nitrogen atoms that could alter pharmacokinetics (e.g., increased solubility at physiological pH) .
Pharmacological and Physicochemical Properties
Table 2: Inferred Property Comparison
| Property | Target Compound | N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide | 1-(Methylsulfonyl)piperidin-4-amine HCl |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.8 | ~1.5 |
| Aqueous Solubility | Low (indole hydrophobicity) | Moderate (ethyl spacer) | High (amine hydrochloride salt) |
| Synthetic Complexity | High (indole coupling) | Moderate (standard sulfonylation) | Low (single-step sulfonylation) |
| Therapeutic Potential | Kinase/receptor modulation | Serotonergic activity | Scaffold for further optimization |
- LogP : The target compound’s higher hydrophobicity may improve blood-brain barrier penetration but reduce solubility .
- Synthetic Routes : highlights a safer process for N-methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide using hydrazine and acetaldehyde intermediates, whereas the target compound’s synthesis likely requires indole-2-carbonyl coupling, increasing cost and complexity .
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, pharmacological evaluations, and biological mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound contains an indole moiety linked to a piperidine ring, which is further substituted with a methanesulfonamide group. This structural configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 286.38 g/mol |
| CAS Number | 137643-23-3 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. A study demonstrated that derivatives with indole structures can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In particular, the compound LP-261, related to this class, showed efficacy in inhibiting the growth of human non-small-cell lung tumors in xenograft models .
The primary mechanism involves competitive inhibition of tubulin polymerization, akin to the action of colchicine. This leads to disruption in microtubule dynamics, ultimately resulting in apoptosis of cancer cells. Computational models have been developed to understand how these compounds interact with tubulin at the molecular level .
Case Studies and Research Findings
- In Vitro Studies : Various studies have assessed the cytotoxicity of this compound against different cancer cell lines. For example, compounds with similar structures have shown promising results against breast cancer cells (MCF-7 and MDA-MB-231), indicating potential for further development as anticancer agents .
- In Vivo Studies : The effectiveness of related compounds has been validated in vivo through mouse models, where significant tumor growth inhibition was observed. These findings support the potential application of indole-based compounds in cancer therapeutics .
- Pharmacological Evaluation : The pharmacokinetics and bioavailability of these compounds have been evaluated, highlighting their oral bioavailability and metabolic stability, which are critical for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
